![molecular formula C6H6Cl2N2 B2921701 2-Chloro-4-(chloromethyl)-6-methylpyrimidine CAS No. 1431931-54-2](/img/structure/B2921701.png)
2-Chloro-4-(chloromethyl)-6-methylpyrimidine
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Description
2-Chloro-4-(chloromethyl)-6-methylpyrimidine is a chemical compound that belongs to the pyrimidine family. It has a molecular formula of C7H7Cl2N3 and a molecular weight of 208.06 g/mol. This compound is widely used in scientific research due to its unique properties and potential applications.
Scientific Research Applications
Anti-inflammatory Drug Development
This compound has been used in the synthesis of new molecules with potential anti-inflammatory activities, particularly as NF-κB and AP-1 inhibitors, which are pathways often targeted in the treatment of inflammatory diseases .
Pharmaceutical Testing
“2-Chloro-4-(chloromethyl)-6-methylpyrimidine” is available for purchase for pharmaceutical testing, indicating its use in the development and testing of new pharmaceutical agents .
Antimicrobial and Anticancer Research
There have been efforts to study the pharmacological activities of newly synthesized derivatives of this compound to combat antimicrobial and anticancer drug resistance by pathogens and cancerous cells .
Biomaterials Crosslinking
While not directly related to “2-Chloro-4-(chloromethyl)-6-methylpyrimidine,” there is research into the use of photosensitive molecules for crosslinking biopolymers, which could be a potential application area for various pyrimidine derivatives in biomedical strategies .
properties
IUPAC Name |
2-chloro-4-(chloromethyl)-6-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-4-2-5(3-7)10-6(8)9-4/h2H,3H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPMAQXGUKAEFQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)Cl)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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